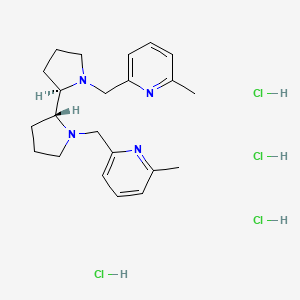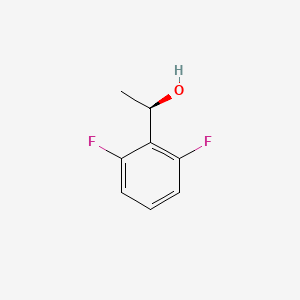![molecular formula C17H16BNO4 B3339818 2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1262967-24-7](/img/structure/B3339818.png)
2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound featuring a biphenyl group attached to a dioxazaborocane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Cyclization: The biphenyl intermediate is then reacted with appropriate reagents to form the dioxazaborocane ring. This step often involves the use of boron-containing reagents and nitrogen sources under controlled conditions to ensure the formation of the desired ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The biphenyl group allows for various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing groups.
Substitution: Substituted biphenyl derivatives with various functional groups attached.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine:
Drug Development: The compound’s structure allows for the design of novel pharmaceuticals with potential therapeutic applications.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Polymer Synthesis: The compound is utilized in the production of high-performance polymers with specific mechanical and thermal properties.
Electronics: It finds applications in the development of electronic materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The biphenyl group provides a rigid framework that can interact with hydrophobic pockets in proteins, while the dioxazaborocane ring can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Biphenyl Derivatives: Compounds such as 4,4’-dihydroxybiphenyl and 4,4’-dibromobiphenyl share the biphenyl core but differ in their functional groups.
Dioxazaborocane Compounds: Other dioxazaborocane derivatives may include variations in the substituents on the ring, leading to different chemical and physical properties.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the combination of the biphenyl group and the dioxazaborocane ring, which imparts distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts.
Propiedades
IUPAC Name |
6-methyl-2-(4-phenylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BNO4/c1-19-11-16(20)22-18(23-17(21)12-19)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYWFICXSOXCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3339737.png)

![3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid](/img/structure/B3339752.png)











